Galactostatin Bisulfite Galactostatin Bisulfite
Brand Name: Vulcanchem
CAS No.: 1196465-02-7
VCID: VC0016333
InChI: InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1
SMILES: C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O
Molecular Formula: C₆H₁₃NO₇S
Molecular Weight: 243.23

Galactostatin Bisulfite

CAS No.: 1196465-02-7

Cat. No.: VC0016333

Molecular Formula: C₆H₁₃NO₇S

Molecular Weight: 243.23

* For research use only. Not for human or veterinary use.

Galactostatin Bisulfite - 1196465-02-7

Specification

CAS No. 1196465-02-7
Molecular Formula C₆H₁₃NO₇S
Molecular Weight 243.23
IUPAC Name [(3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfite
Standard InChI InChI=1S/C6H13NO7S/c8-1-2-3(9)4(10)5(11)6(7-2)14-15(12)13/h2-11H,1H2,(H,12,13)/t2?,3-,4?,5-,6?/m0/s1
SMILES C(C1C(C(C(C(N1)OS(=O)O)O)O)O)O

Introduction

Structural Characteristics and Properties

Chemical Structure

Galactostatin Bisulfite is the bisulfite adduct of galactostatin. The parent compound, galactostatin, has been identified as 5-amino-5-deoxygalactopyranose, in which the ring oxygen of galactose has been replaced by nitrogen . This structural modification creates a piperidine sugar that resembles galactose but contains a nitrogen atom in the ring. The bisulfite adduct is formed through the reaction of galactostatin with sulfurous acid (H₂SO₃) .

The molecular formula of galactostatin is C₆H₁₃NO₅ with a molecular weight of 179.17 . As the bisulfite adduct, the compound incorporates the HSO₃⁻ group, which significantly alters its physicochemical properties while preserving its core biological activity as an enzyme inhibitor.

Physical Properties

Galactostatin Bisulfite exists as colorless needle-like crystals, distinguishing it from the parent compound galactostatin, which is described as a slightly hygroscopic, white amorphous powder . The bisulfite adduct demonstrates notable solubility in water, dimethyl sulfoxide, and methanol, though it is less soluble than galactostatin itself .

The formation of the bisulfite adduct enhances the stability of the compound, particularly under storage conditions. While galactostatin is stable under acidic and neutral conditions but unstable in basic media, the bisulfite adduct provides additional stability, making it more suitable for long-term storage and various experimental applications .

Spectroscopic Data

The spectroscopic characterization of galactostatin and its bisulfite adduct provides valuable information about their structural features. The infrared (IR) spectrum of galactostatin shows absorption bands characteristic of hydroxy and imino groups (3360, 2900, 1650 cm⁻¹), although these are somewhat obscured by its hygroscopic nature .

The electron ionization mass spectrum (EI-MS) of galactostatin shows a parent ion at m/z 161 (M⁺-18), with fragment ions at m/z 143, 125, 130, 112 (base ion), and 94, resulting from successive dehydration and loss of hydroxymethylene .

The ¹H nuclear magnetic resonance (NMR) spectrum of galactostatin reveals the presence of two anomeric forms (α and β), with distinctive chemical shifts and coupling constants for each proton in the sugar ring . The detailed NMR data is presented in Table 1.

Table 1. ¹H NMR Data for Galactostatin

Positionα Formβ Form
δ (ppm)J (Hz)δ (ppm)J (Hz)
1-H4.56d3.03.99d9.0
2-H3.29dd3.0, 10.33.19dd9.0, 10.0
3-H3.21dd2.8, 10.33.02dd2.9, 10.0
4-H3.49dd1.4, 2.83.46dd1.4, 2.9
5-H3.08dt1.4, 4.12.77ddd1.4, 6.0, 7.4
6,6'-H3.17-3.20-3.17-3.20-

Note: Chemical shifts are given relative to TMS (tetramethylsilane) as the external standard. d = doublet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets .

Isolation and Synthesis

Synthetic Pathways

While the natural source of galactostatin provides a means for obtaining the compound, synthetic approaches have also been explored to produce galactostatin and its derivatives, including Galactostatin Bisulfite. The synthesis typically involves the modification of galactose or related sugars to introduce the nitrogen atom in place of the ring oxygen.

The bisulfite adduct of galactostatin is prepared by treating galactostatin with sulfurous acid (H₂SO₃) . This reaction results in the formation of colorless needle-like crystals of Galactostatin Bisulfite, which have different solubility and stability characteristics compared to the parent compound.

Additionally, other derivatives of galactostatin have been prepared through chemical modifications. For instance, oxidation of galactostatin with iodine in alkaline conditions yields 5-amino-5-deoxygalactonic-δ-lactam (galactostatin-lactam), while catalytic reduction with hydrogen in the presence of platinum oxide produces 5-amino-1,5-dideoxygalactopyranose (1-deoxygalactostatin) . These derivatives provide additional tools for studying the structure-activity relationships of this class of compounds.

Biological Activity

Inhibition of β-Galactosidases

Galactostatin Bisulfite exhibits potent inhibitory activity against various β-galactosidases, making it a valuable tool for studying these enzymes and their roles in cellular processes. Studies have demonstrated that it can effectively inhibit β-galactosidases from different sources with varying degrees of potency.

In one study, Galactostatin Bisulfite was shown to inhibit two β-galactosidases, LacZ from Nostoc flagelliforme (Nf-LacZ) and WspA1, with IC₅₀ values of 0.59 μM and 1.18 μM, respectively . These submicromolar IC₅₀ values indicate the high potency of Galactostatin Bisulfite as an enzyme inhibitor.

The inhibitory activity of Galactostatin Bisulfite has been characterized using various assay methods, including spectrophotometric assays with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate . The inhibition is typically dose-dependent, with concentrations ranging from 0 to 50 μM used in experimental settings .

Table 2. Inhibitory Activity of Galactostatin Bisulfite Against β-Galactosidases

Enzyme SourceIC₅₀ Value (μM)Assay ConditionsReference
Nf-LacZ0.59pH 7.5, 37°C, 3h incubation
WspA11.18pH 7.5, 37°C, 3h incubation

Mechanism of Action

The mechanism of action of Galactostatin Bisulfite involves the inhibition of β-galactosidases, enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. By inhibiting these enzymes, Galactostatin Bisulfite interferes with the normal metabolism of galactose-containing compounds within cells.

The structural similarity of galactostatin to galactose, coupled with the presence of the nitrogen atom in the ring, likely contributes to its ability to bind to the active sites of β-galactosidases. This binding prevents the natural substrates from accessing the enzyme, thereby inhibiting the catalytic activity.

In addition to its effects on β-galactosidases, there is evidence suggesting that galactostatin and its derivatives may also interact with alpha-galactosidases. This broader spectrum of activity against galactosidases makes Galactostatin Bisulfite a versatile tool for studying various aspects of galactose metabolism and related cellular processes.

Research Applications

Use in Enzyme Studies

Galactostatin Bisulfite has emerged as a valuable tool in enzyme studies, particularly those focused on β-galactosidases. Researchers utilize this compound to investigate the role of these enzymes in galactose metabolism within cells. By selectively inhibiting β-galactosidases, scientists can observe the cellular response and gain insights into how galactose is processed.

The compound has been employed in detailed biochemical characterizations of β-galactosidases from various sources. For instance, it was used to determine the inhibitory sensitivity of LacZ and WspA1 enzymes from cyanobacteria, contributing to the understanding of their catalytic properties and potential applications in the food industry .

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